molecular formula C10H12BrNO B184536 N-(3-bromophenyl)-2-methylpropanamide CAS No. 39241-02-6

N-(3-bromophenyl)-2-methylpropanamide

Cat. No. B184536
CAS RN: 39241-02-6
M. Wt: 242.11 g/mol
InChI Key: NKBABBOSWOTEAD-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-methylpropanamide” is a compound that contains a bromophenyl group, a methylpropanamide group, and an amide linkage. The bromophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The methylpropanamide group consists of a three-carbon chain with a methyl group (-CH3) at one end and an amide group (-CONH2) at the other .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show the bromophenyl group, the methylpropanamide group, and the amide linkage. The bromine atom on the phenyl ring would be expected to be electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in reactions such as cross-coupling reactions, catalysis, and others .

Scientific Research Applications

Photochemical Reactions and Synthesis

  • N-(2-acylphenyl)-2-bromo-2-methylpropanamides, closely related to N-(3-bromophenyl)-2-methylpropanamide, have been studied for their photochemical reactions. These compounds exhibit interesting behaviors like dehydrobromination, cyclization, and bromo-migration upon irradiation (Nishio et al., 2005).

Spectroscopic and Electronic Properties

  • A paracetamol analogue similar to this compound, namely 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been explored for its electronic properties and vibrational mode couplings. This includes the investigation of its spectroscopic properties through various computational methods (Viana et al., 2017).

Antipathogenic Activity

  • The synthesis of thiourea derivatives, including those with a 2-bromophenyl group, has shown significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Quantum Mechanical and Molecular Docking Studies

  • Studies on compounds structurally related to this compound, like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, have employed quantum mechanical approaches and molecular docking studies to understand their biological activities, especially in relation to cancer protein interactions (Chandralekha et al., 2019).

Synthesis and Biological Activity

  • The synthesis of N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, which bear structural resemblance to this compound, has been explored for biological activities like cytotoxicity, anti-inflammatory, and antibacterial properties. This also includes an in-depth analysis of their physico-chemical properties (Yancheva et al., 2015).

Future Directions

The future directions for research on “N-(3-bromophenyl)-2-methylpropanamide” would likely depend on its specific properties and potential applications. Compounds with similar structures have been studied for their potential uses in medicine, materials science, and other fields .

properties

IUPAC Name

N-(3-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBABBOSWOTEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361215
Record name N-(3-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39241-02-6
Record name N-(3-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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